molecular formula C7H9NO3 B026765 N-ethoxyfuran-2-carboxamide CAS No. 103185-36-0

N-ethoxyfuran-2-carboxamide

Cat. No. B026765
CAS RN: 103185-36-0
M. Wt: 155.15 g/mol
InChI Key: HWQSTZNMZUSGBZ-UHFFFAOYSA-N
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Description

“N-ethoxyfuran-2-carboxamide” is a chemical compound with the molecular formula C7H9NO3 . It is used in research and has a molecular weight of 155.15 .


Synthesis Analysis

The synthesis of furan-2-carboxamide derivatives has been reported in the literature . These compounds were prepared from acyl chlorides and heterocyclic amine derivatives with good yields . The reactions were carried out in a microwave reactor in the presence of DMT/NMM/TsO .


Chemical Reactions Analysis

Furan-2-carboxamide derivatives have been synthesized using various chemical reactions . For example, N, N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide was synthesized using furfurylamine and 2,5-furandicarboxylic acid .

Scientific Research Applications

  • Pharmaceutical Applications : A study demonstrated a one-pot two-step reaction catalyzed by sodium methoxide for synthesizing 2,5-dihydro-2-oxofuran-3-carboxamides, which are promising for pharmaceutical applications (Tokmajyan & Karapetyan, 2014).

  • Antibacterial Activity : Research indicated that N-(4-bromophenyl)furan-2-carboxamides exhibit promising antibacterial activity against drug-resistant bacteria, especially NDM-positive A. baumannii. The synthesis and stability of these compounds were validated through computational approaches (Siddiqa et al., 2022).

  • Anti-depressant-like Activity : A novel class of 3-ethoxyquinoxalin-2-carboxamides showed significant anti-depressant-like activity, with one particular compound, 6h, demonstrating the highest pharmacophoric activity (Mahesh et al., 2011).

  • Antiarrhythmic Activity : N-(2-aminoethyl)-N-(2-hydroxy-2-phenylethyl)carboxamides were found to have pronounced antiarrhythmic activity and low toxicity, making them potential candidates for drug discovery (Hoang et al., 2018).

  • Synthesis of Iminium Derivatives : A study explored the synthesis of novel N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides and their transformation into various derivatives, including iminium chlorides and hydrogen sulfates (Karapetyan, 2012).

  • Inhibitors of ATM Kinase : Novel 3-quinoline carboxamides were identified as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase, suggesting their potential in in vivo studies and combination with irinotecan in disease-relevant models (Degorce et al., 2016).

Safety and Hazards

The safety and hazards associated with “N-ethoxyfuran-2-carboxamide” are not clearly defined in the available resources .

properties

IUPAC Name

N-ethoxyfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-2-11-8-7(9)6-4-3-5-10-6/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQSTZNMZUSGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethoxyfuran-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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